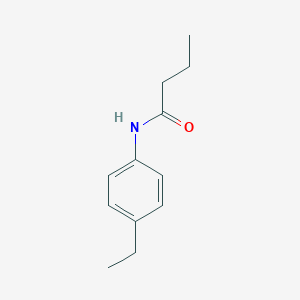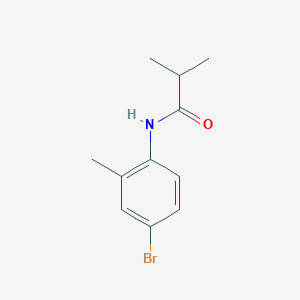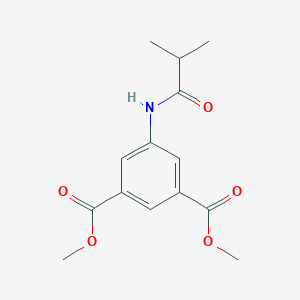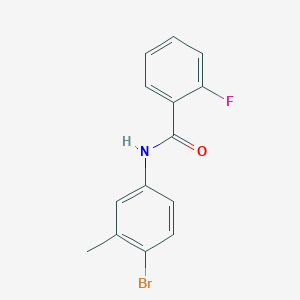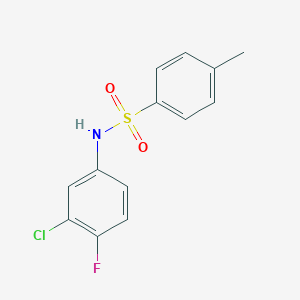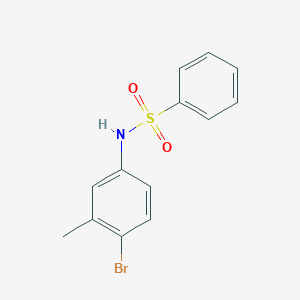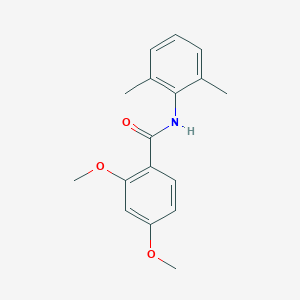
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DMDB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DMDB is a benzamide derivative that has been synthesized through a number of different methods.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase and certain cancer cell enzymes, N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to have antioxidant properties. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been found to scavenge free radicals and protect against oxidative stress.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to have a number of potential applications in various research areas. However, there are also some limitations to its use. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are a number of possible future directions for research on N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide. One area of interest is in the development of N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide as a chemotherapeutic agent. More research is needed to fully understand its mechanism of action and potential efficacy in vivo. Another area of interest is in the development of N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide as a treatment for Alzheimer's disease. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to have potential as an acetylcholinesterase inhibitor, and more research is needed to determine its safety and efficacy in humans. Additionally, N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide may have potential applications in other areas, such as the treatment of neurodegenerative diseases and the development of new antioxidant therapies.
合成法
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide can be synthesized through a number of different methods. One common method involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride, followed by the addition of 2,6-dimethylphenylamine. The resulting product is then treated with acetic anhydride to yield N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide. Other methods involve the use of different reagents and reaction conditions.
科学的研究の応用
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been found to have potential applications in a variety of scientific research areas. One area of interest is in the study of cancer. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-6-5-7-12(2)16(11)18-17(19)14-9-8-13(20-3)10-15(14)21-4/h5-10H,1-4H3,(H,18,19) |
InChIキー |
IXIJYDGOBWAHAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



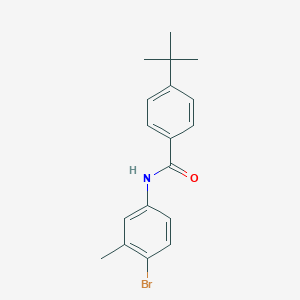

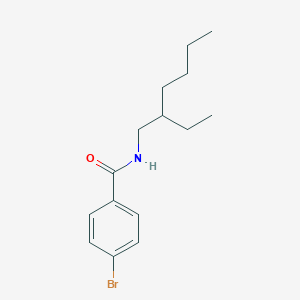
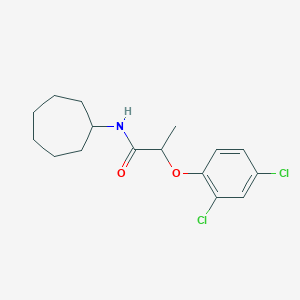
![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
